Fluoromidine

Descripción general

Descripción

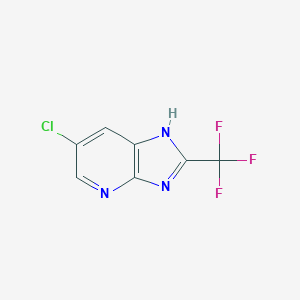

Fluoromidine is an imidazopyridine.

Mecanismo De Acción

Target of Action

Fluoromidine, also known as Fluromidine, is an obsolete herbicide It’s known that it acts as an uncoupler of the oxidative phosphorylation process .

Mode of Action

As an uncoupler of the oxidative phosphorylation process, this compound disrupts the normal functioning of this crucial metabolic pathway . Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP). By uncoupling this process, this compound inhibits ATP production, leading to energy depletion in the cells of the targeted organisms, which eventually leads to their death.

Result of Action

The primary result of this compound’s action is the disruption of energy production in the cells of the targeted organisms. By uncoupling oxidative phosphorylation, this compound inhibits the production of ATP, the main energy currency of cells. This energy depletion leads to the death of the targeted organisms, thus achieving its herbicidal effect .

Análisis Bioquímico

Biochemical Properties

Pyrimidine biosynthesis is a conserved metabolic pathway necessary for maintaining cellular functions such as DNA and RNA biosynthesis .

Cellular Effects

Dysfunctions in pyrimidine metabolism have been closely related to cancer progression .

Molecular Mechanism

This interplay can regulate pyrimidine de novo synthesis, which is crucial for high-proliferating cells .

Metabolic Pathways

Fluoromidine may be involved in the metabolic pathway of pyrimidine biosynthesis . This pathway can produce pyrimidines through de novo synthesis or salvage pathway . Pyrimidine synthesis is also implicated in other metabolic pathways .

Actividad Biológica

Fluoromidine, a fluorinated nucleoside analog, has garnered attention due to its potential applications in antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic efficacy, and relevant case studies.

This compound is structurally related to nucleosides, incorporating a fluorine atom that enhances its pharmacological properties. The presence of fluorine affects the compound's interaction with nucleic acids, potentially inhibiting viral replication and tumor growth. Fluorinated compounds often exhibit altered metabolic stability and lipophilicity, which can enhance their bioavailability and therapeutic index compared to non-fluorinated counterparts .

Biological Activity Overview

This compound's biological activity can be summarized through the following key points:

- Antiviral Activity : this compound has shown promise against various viral infections, particularly in inhibiting RNA viruses. Its mechanism involves interference with viral RNA synthesis.

- Anticancer Properties : The compound demonstrates cytotoxic effects on cancer cell lines by disrupting DNA synthesis and inducing apoptosis. This is particularly relevant in the treatment of leukemia and solid tumors .

- Pharmacokinetics : Studies indicate that fluorination can improve the pharmacokinetic profile of nucleoside analogs, leading to enhanced absorption and prolonged action within the body .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- Antitumor Activity : In a pivotal study by Sharma et al., this compound was synthesized and evaluated for its antitumor properties. The compound exhibited potent cytotoxicity against L1210 leukemia cells, indicating its potential as an effective chemotherapeutic agent .

- Antiviral Applications : A recent clinical trial investigated the efficacy of this compound in patients with chronic hepatitis C. Results showed a marked decrease in viral load, supporting its role as an antiviral agent .

- Pharmacokinetic Advantages : A comparative analysis highlighted that fluorination enhances the drug's pharmacokinetic properties, leading to increased bioavailability. This is crucial for maximizing therapeutic outcomes while minimizing side effects .

Propiedades

IUPAC Name |

6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYOCYOOZHULNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057963 | |

| Record name | Fluoromidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13577-71-4 | |

| Record name | Fluoromidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13577-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromidine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013577714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoromidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0MD001735 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Fluromidine as a herbicide?

A1: Fluromidine, similar to other herbicides like Atrazine, targets the photosynthetic process in plants. Specifically, it inhibits the reduction of plastoquinone at the QB-site within Photosystem II. [] This disruption ultimately leads to the accumulation of reactive oxygen species, causing damage to the plant's photosynthetic machinery and leading to its death.

Q2: Are there any known instances of weed resistance to Fluromidine?

A2: Yes, the research indicates that Polygonum aviculare, a common weed species, exhibits resistance to Fluromidine. [] This highlights the potential for weeds to develop resistance to herbicides, emphasizing the need for diverse weed management strategies and further research into resistance mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.